molecular formula C16H14FNO2 B2983494 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-63-1

4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2983494
M. Wt: 271.291
InChI Key: NAVVTHPNWGMRPH-UHFFFAOYSA-N
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Description

The molecule “4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene fused to an oxazepine. Oxazepines are seven-membered heterocycles containing five carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecule contains a benzoxazepine ring attached to a phenyl ring at the 4-position. The phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position .


Chemical Reactions Analysis

Benzoxazepines, being part of the larger class of azepines, can undergo a variety of chemical reactions. These can include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition to the carbonyl group, and reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, benzoxazepines are stable compounds. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Fluorinated benzoxazepines and their derivatives are synthesized through various chemical reactions, often involving the interaction of fluorinated phenyl groups with other chemical entities. For example, the preparation of fluorinated benzoxazepines has been demonstrated through reactions involving F-2-methyl-2-pentene with ortho-bifunctional benzenes, resulting in compounds like 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine. These syntheses contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (MarutaMasamichi et al., 1979).

Pharmacological Potential

Related research on benzoxazepine derivatives has identified their potential for neuroleptic activity, with some compounds showing promise as central nervous system agents. The modification of the benzoxazepine core structure, including the addition of fluorine atoms, has been explored to enhance pharmacological properties, such as anticonvulsant and neuroprotective effects. These findings suggest avenues for the development of new therapeutic agents targeting neurological disorders (K. Hino et al., 1988).

Material Science Applications

The structural and electronic properties of fluorinated benzoxazepines also make them candidates for material science applications. Their incorporation into fluorescent probes, for example, demonstrates the utility of these compounds in sensing technologies. The specific electronic characteristics of fluorine-substituted benzoxazepines can be leveraged for the development of novel optical materials with applications ranging from bioimaging to environmental sensing (Kiyoshi Tanaka et al., 2001).

Safety And Hazards

As with any chemical compound, handling “4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The study and development of benzoxazepine derivatives is an active area of research, particularly in medicinal chemistry. These compounds have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVVTHPNWGMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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